Sulindac sulfide-acyl-b-D-glucuronide

Drug-drug interaction OATP1B1 Hepatic uptake

Acyl migration and hydrolysis compromise indirect quantification of sulindac sulfide-acyl-β-D-glucuronide. This reference standard (CAS 59973-78-3) enables direct LC-MS/MS measurement. • Direct quantification without hydrolysis; eliminates subtraction errors • Resolves sulfide-glucuronide from sulfone-glucuronide in urine/plasma • For OATP1B1, MRP2, BCRP transporter inhibition assays; aglycone IC50 3.1 µM • Supports FDA/EMA-compliant bioanalytical method validation ≥95% purity with CoA. In stock for global shipment.

Molecular Formula C26H25FO8S
Molecular Weight 516.5 g/mol
CAS No. 59973-78-3
Cat. No. B590315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulindac sulfide-acyl-b-D-glucuronide
CAS59973-78-3
Synonymsβ-D-Glucopyranuronic Acid (Z)-1-[5-Fluoro-2-methyl-1-[[4-(methylthio)phenyl]methylene]-1H-indene-3-acetate]; 
Molecular FormulaC26H25FO8S
Molecular Weight516.5 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C1=CC3=CC=C(C=C3)SC)C=CC(=C2)F)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O
InChIInChI=1S/C26H25FO8S/c1-12-17(9-13-3-6-15(36-2)7-4-13)16-8-5-14(27)10-19(16)18(12)11-20(28)34-26-23(31)21(29)22(30)24(35-26)25(32)33/h3-10,21-24,26,29-31H,11H2,1-2H3,(H,32,33)/b17-9-/t21-,22-,23+,24-,26+/m0/s1
InChIKeyFWLAXSAVBCVJBU-UBTHQZBOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulindac Sulfide-acyl-β-D-glucuronide: Procurement Overview


Sulindac sulfide-acyl-β-D-glucuronide (CAS 59973-78-3, C₂₆H₂₅FO₈S, MW 516.5 g/mol) is a phase II acyl glucuronide conjugate of sulindac sulfide, the pharmacologically active metabolite of the NSAID prodrug sulindac [1]. This compound is formed endogenously via UDP-glucuronosyltransferase (UGT)-mediated conjugation and serves as a critical analytical reference standard for drug metabolism, pharmacokinetic, and transporter inhibition studies [2]. The compound is supplied as a fully characterized reference material for LC-MS/MS method development, validation, and quality control applications in preclinical and clinical research settings .

Workflow Direct LC-MS/MS quantification without enzymatic hydrolysis
Study focus Hepatic transporter inhibition, enterohepatic circulation, PK profiling
Format Fully characterized acyl glucuronide reference standard

Sulindac Sulfide-acyl-β-D-glucuronide: In-Class Differentiation


Sulindac sulfide-acyl-β-D-glucuronide is not interchangeable with other sulindac-related glucuronide conjugates or the parent aglycones. While the parent drug sulindac undergoes enterohepatic circulation in unconjugated form via a bile salt transporter independent of MRP2, the glucuronide conjugates of its metabolites (including sulindac sulfide-glucuronide and sulindac sulfone-glucuronide) follow fundamentally different hepatic disposition pathways involving distinct transporter interactions [1]. Furthermore, acyl glucuronides are intrinsically labile species prone to hydrolysis and intramolecular acyl migration, necessitating compound-specific analytical reference standards for accurate quantification rather than reliance on aglycone calibration or surrogate conjugates [2]. The differential stability, transporter substrate specificity, and analytical behavior of this specific conjugate versus its sulfone analog or the unconjugated sulfide create quantifiable divergence that directly impacts experimental validity in transporter inhibition assays, pharmacokinetic modeling, and metabolite identification workflows [3].

Acyl instability and migration produce positional isomers; surrogate calibration may shift quantitative accuracy.
Biliary transport mechanism differs: MRP2-independent parent vs. MRP2-dependent glucuronide may alter enterohepatic interpretation.
Urinary elimination profile: sulfide-glucuronide is a minor species; sulfone conjugate standard cannot correct for low-abundance interference.

Sulindac Sulfide-acyl-β-D-glucuronide: Quantitative Differentiation Evidence


Hepatic Transporter Inhibition: Sulfide vs. Sulfone Conjugate

In suspended human hepatocytes, sulindac sulfide (the aglycone of the target glucuronide) inhibited Na⁺-dependent taurocholate initial uptake with an IC₅₀ of 3.1 µM, which was approximately 13.6-fold more potent than sulindac sulfone (IC₅₀ = 42.2 µM) [1]. Furthermore, sulindac sulfide/metabolites decreased the in vitro biliary clearance of estradiol 17-β-glucuronide (E₂17G) by 51 to 100% in human sandwich-cultured hepatocytes (SCH) [2]. Since E₂17G is a prototypical substrate for OATP1B1-mediated uptake and MRP2-mediated biliary excretion, these data demonstrate that the sulfide-derived glucuronide conjugate exerts substantially greater inhibitory activity toward hepatic organic anion transport proteins compared to the sulfone-derived conjugate, with direct implications for DDI risk assessment.

Hepatic transporter inhibition
Reported
13.6× greater inhibitory potency (IC₅₀ 3.1 vs 42.2 µM)
Supports selection of sulfide-specific standard for DDI studies
Suspended human hepatocyte model
Drug-drug interaction OATP1B1 Hepatic uptake Transporter inhibition

Enterohepatic Circulation: Parent vs. Glucuronidated Forms

In rats with biliary fistulas, sulindac (parent drug) was recovered in bile in unconjugated form and induced hypercholeresis of canalicular origin, whereas comparator NSAIDs including ibuprofen, ketoprofen, and diclofenac underwent glucuronidation and were not hypercholeretic [1]. Using Tr⁻ rats deficient in MRP2 (multidrug resistance-associated protein 2), sulindac was secreted normally, confirming its canalicular transport does not require MRP2—unlike the glucuronide conjugates of sulindac metabolites, which are MRP2 substrates [2]. The active sulfide metabolite accounts for less than six percent of total intestinal exposure to sulindac and its metabolites, indicating that glucuronide conjugates (including sulindac sulfide-acyl-β-D-glucuronide) constitute the predominant form undergoing enterohepatic recirculation and biliary elimination [3].

Enterohepatic circulation
Head-to-head
MRP2-independent parent vs MRP2-dependent glucuronide transport
Confirms distinct biliary elimination routes; metabolite-specific standard required
Rat biliary fistula model
Enterohepatic circulation Biliary excretion MRP2 Cholehepatic shunting

Urinary Elimination: Sulfide vs. Sulfone Glucuronide

Approximately 50% of an administered dose of sulindac is excreted in urine, with the conjugated sulfone metabolite accounting for the major portion [1]. In contrast, less than 1% of the administered dose appears in urine as the sulfide metabolite (unconjugated) [2]. The active sulfide metabolite accounts for less than six percent of total intestinal exposure to sulindac and its metabolites [3]. This differential urinary excretion pattern indicates that sulindac sulfide-acyl-β-D-glucuronide is present in urine at substantially lower concentrations than sulindac sulfone-glucuronide, reflecting either differential glucuronidation rates, distinct renal handling, or preferential biliary elimination of the sulfide conjugate.

Urinary elimination
Class-level
>50-fold difference in urinary contribution (sulfide-glucuronide <1%)
Requires conjugate-specific assay to avoid interference from major sulfone conjugate
Human PK data
Renal elimination Phase II metabolism Glucuronidation Pharmacokinetics

LC-MS Method Development: Reference Standard Requirements

HPLC assays for sulindac and its major metabolites achieve greater than 89% recovery of sulindac and its sulfone and sulfide metabolites from both plasma and urine [1]. However, accurate quantification of glucuronide conjugates requires either enzymatic hydrolysis (alkaline or β-glucuronidase) with subtraction methodology, or direct measurement using authentic acyl glucuronide reference standards. Acyl glucuronides are intrinsically unstable and undergo non-enzymatic acyl migration from the 1-β-hydroxyl position to the 2-, 3-, and 4-hydroxyl positions, forming positional isomers that can compromise analytical accuracy if surrogate calibration is employed [2]. Sulindac sulfide-acyl-β-D-glucuronide is supplied as a fully characterized chemical reference standard compliant with regulatory guidelines, enabling direct LC-MS/MS quantification without hydrolysis-associated uncertainty .

LC-MS method requirements
Method context
Direct reference standard eliminates hydrolysis uncertainty
Enables regulatory-compliant method without subtraction artifacts
Acyl migration and positional isomers
LC-MS/MS Bioanalysis Reference standard Method validation

Pharmacological Activity: Aglycone vs. Glucuronide Conjugate

Sulindac sulfide (the aglycone) exhibits an EC₅₀ of 0.02 µM for cyclooxygenase inhibition in in vitro assays [1]. The acyl glucuronide conjugate of sulindac sulfide is generally considered pharmacologically inactive, as glucuronidation typically abolishes COX inhibitory activity [2]. In vivo models of inflammation indicate that activity is more highly correlated with concentrations of the sulfide metabolite than with parent drug concentrations [3]. Therefore, the glucuronide conjugate serves as a detoxification/elimination product rather than an active pharmacological species, which is critical for distinguishing between active drug and inactive metabolite in pharmacokinetic-pharmacodynamic (PK-PD) modeling.

Pharmacological activity
Class-level
Glucuronide conjugate inactive, aglycone EC₅₀ 0.02 µM
Distinguishes active aglycone from inactive conjugate for PK-PD modeling
In vitro COX assay
Cyclooxygenase inhibition COX Pharmacodynamics EC50

Sulindac Sulfide-acyl-β-D-glucuronide: Research Applications


Hepatic Transporter Inhibition & DDI Studies

Use sulindac sulfide-acyl-β-D-glucuronide as a reference standard in OATP1B1, MRP2, and BCRP inhibition assays using human sandwich-cultured hepatocytes. The 13.6-fold greater inhibitory potency of the sulfide aglycone (IC₅₀ = 3.1 µM) versus the sulfone (IC₅₀ = 42.2 µM) on taurocholate uptake [1] indicates that the sulfide-derived glucuronide may contribute disproportionately to sulindac-mediated DDIs. Accurate quantification of this specific conjugate is essential for physiologically-based pharmacokinetic (PBPK) modeling of DDI risk.

LC-MS/MS Method Development & Validation

Employ the authentic reference standard for direct quantification of sulindac sulfide-acyl-β-D-glucuronide in plasma and urine without enzymatic hydrolysis. Given that HPLC methods achieve >89% recovery for the aglycones but require hydrolysis for glucuronide measurement [1], use of the authentic conjugate eliminates subtraction uncertainty and addresses acyl migration artifacts inherent to acyl glucuronides . This is critical for regulatory-compliant method validation under FDA and EMA bioanalytical guidelines.

Enterohepatic Circulation & Biliary Excretion Studies

Utilize this reference standard in studies examining the differential biliary transport of sulindac metabolites. Unlike unconjugated sulindac, which undergoes MRP2-independent biliary secretion via a bile salt transporter [1], the glucuronide conjugates are expected MRP2 substrates. Quantification of the sulfide-glucuronide in bile and intestinal perfusates is essential for dissecting the enterohepatic recirculation pathways that contribute to the sustained half-life of the active sulfide metabolite (t₁/₂ = 16.4 hours) .

Metabolite Identification & Pharmacokinetic Profiling

Apply this reference standard for accurate identification and quantification of the phase II metabolite profile of sulindac. Since less than 1% of the administered dose appears in urine as unconjugated sulfide but glucuronide conjugates are the principal urinary forms [1], authentic standards are required to distinguish the sulfide-glucuronide from the predominant sulfone-glucuronide in LC-MS/MS chromatograms. This is particularly relevant for studies involving phospho-sulindac, where all metabolites (sulindac, sulindac sulfide, and sulindac sulfone) undergo glucuronidation .

Application
Selection Property
Validation Focus
Hepatic transporter DDI studies
Conjugate-specific transporter inhibition profiling
MRP2 / OATP1B1 inhibition endpoint review
LC-MS/MS method validation
Direct quantification without enzymatic hydrolysis
Acyl migration artifact control and precision
Enterohepatic circulation research
Biliary transport pathway distinction
MRP2-dependent vs independent elimination route
Metabolite pharmacokinetic profiling
Sulfide-specific conjugate detection in urine
Interference-free chromatographic resolution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sulindac sulfide-acyl-b-D-glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.